2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide
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Overview
Description
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenating agents like thionyl chloride in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amides, and phenyl derivatives .
Scientific Research Applications
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor functions by binding to their ligand-binding domains .
Comparison with Similar Compounds
Similar Compounds
- Aminophenazone
- Metamizole
- AT7519
- AT9283
- Fipronil
Uniqueness
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H16N4O/c18-16(17(22)21-15-4-2-1-3-5-15)13-8-6-12(7-9-13)14-10-19-20-11-14/h1-11,16H,18H2,(H,19,20)(H,21,22) |
InChI Key |
BWPIYCQQHYKWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)C3=CNN=C3)N |
Origin of Product |
United States |
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